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molecular formula C12H13ClO4 B8639471 Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate CAS No. 252989-39-2

Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate

Cat. No. B8639471
M. Wt: 256.68 g/mol
InChI Key: SBYSYZHCKXPUJX-UHFFFAOYSA-N
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Patent
US06455725B1

Procedure details

26.1 g of the methyl 4-chloro-2-(3-methoxy-3-oxo-1-propenyl)-benzoate prepared according to Example 1 are taken up in 300 ml of methanol and transferred into an autoclave and then hydrogenated at 30° C. and a hydrogen pressure of 30 bar for 5 h, until the theoretical amount of hydrogen has been taken up. The substance contains the palladium catalyst required for the Heck coupling, so that separate addition of a hydrogenation catalyst can be dispensed with. The pressure is reduced to 1 bar, and insoluble components are then filtered off. Solvent is then removed under reduced pressure until the hydrogenation product precipitates. Recrystallization gives 21 g of methyl 4-chloro-2-(3-methoxy-3-oxo-1-propanyl)-benzoate.
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1-propenyl)-benzoate
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH:12]=[CH:13][C:14]([O:16][CH3:17])=[O:15])[CH:3]=1.[H][H]>CO.[Pd]>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH:3]=1

Inputs

Step One
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1-propenyl)-benzoate
Quantity
26.1 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)C=CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrogenated at 30° C.
CUSTOM
Type
CUSTOM
Details
so that separate
ADDITION
Type
ADDITION
Details
addition of a hydrogenation catalyst
FILTRATION
Type
FILTRATION
Details
are then filtered off
CUSTOM
Type
CUSTOM
Details
Solvent is then removed under reduced pressure until the hydrogenation product
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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